molecular formula C9H4ClF6NO B12750257 Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)- CAS No. 90830-14-1

Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)-

Cat. No.: B12750257
CAS No.: 90830-14-1
M. Wt: 291.58 g/mol
InChI Key: SEESVLMJLBKUHA-UHFFFAOYSA-N
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Description

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of a chloro group, multiple trifluoromethyl groups, and an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- typically involves the reaction of aniline derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert the compound into amines.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.

Major Products

Scientific Research Applications

Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the chloro and trifluoromethyl groups.

    N-Phenylacetamide: Another related compound with different substituents.

    Chloroacetanilide: Contains a chloro group but lacks the trifluoromethyl groups.

Uniqueness

The unique combination of chloro and trifluoromethyl groups in Acetanilide, 2’-chloro-2,2,2-trifluoro-5’-(trifluoromethyl)- imparts distinct chemical properties, such as increased stability and reactivity, making it stand out among similar compounds.

Properties

CAS No.

90830-14-1

Molecular Formula

C9H4ClF6NO

Molecular Weight

291.58 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H4ClF6NO/c10-5-2-1-4(8(11,12)13)3-6(5)17-7(18)9(14,15)16/h1-3H,(H,17,18)

InChI Key

SEESVLMJLBKUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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